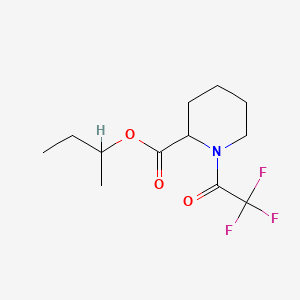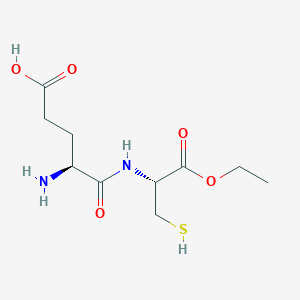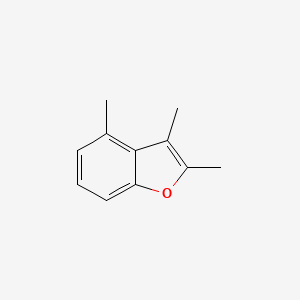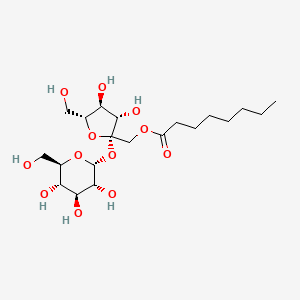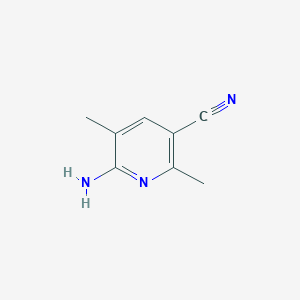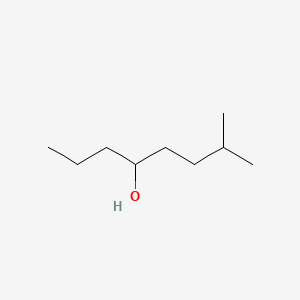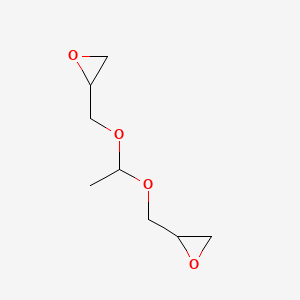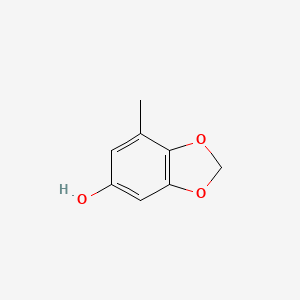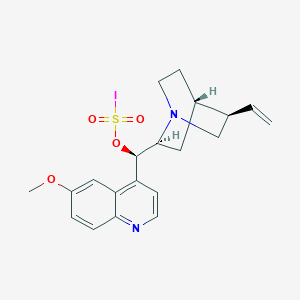
(R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl sulfiodidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine iodosulfate is a chemical compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other febrile illnesses. Quinine iodosulfate, like its parent compound, exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinine iodosulfate typically involves the iodination of quinine sulfate. This process can be carried out by reacting quinine sulfate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of quinine iodosulfate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Quinine iodosulfate undergoes various chemical reactions, including:
Oxidation: Quinine iodosulfate can be oxidized to form quinine iodosulfate oxide.
Reduction: Reduction reactions can convert quinine iodosulfate back to quinine or its derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Quinine iodosulfate oxide.
Reduction: Quinine or its derivatives.
Substitution: Various halogenated quinine derivatives.
Wissenschaftliche Forschungsanwendungen
Quinine iodosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of quinine iodosulfate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival. This action is primarily mediated through the inhibition of heme polymerase, an enzyme crucial for the detoxification of heme. The compound also affects other molecular targets and pathways, contributing to its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: The parent compound, widely used for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.
Tafenoquine: A newer antimalarial compound with a longer half-life.
Uniqueness
Quinine iodosulfate stands out due to its unique iodinated structure, which imparts distinct chemical properties. This modification enhances its reactivity and potential applications in various fields. Compared to other similar compounds, quinine iodosulfate offers a different profile of activity and stability, making it a valuable addition to the arsenal of chemical reagents and therapeutic agents.
Eigenschaften
Molekularformel |
C20H23IN2O4S |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-iodosulfonyloxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H23IN2O4S/c1-3-13-12-23-9-7-14(13)10-19(23)20(27-28(21,24)25)16-6-8-22-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
InChI-Schlüssel |
CUOQSCWXCIEVMZ-WZBLMQSHSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OS(=O)(=O)I |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OS(=O)(=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
